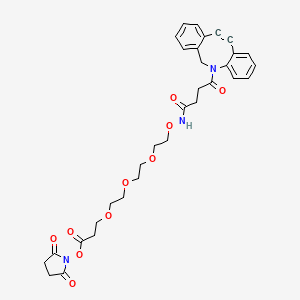![molecular formula C44H92N2S2 B12069389 1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- CAS No. 649549-99-5](/img/structure/B12069389.png)
1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- is a complex organic compound with a unique structure. It is characterized by the presence of an octadecanamine backbone linked through a dithiobis bridge to two 2,2-dimethyl-2,1-ethanediyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- typically involves the reaction of octadecanamine with a dithiobis compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. The process involves the precise control of reaction parameters to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiobis bridge to thiol groups.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein-ligand interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The dithiobis bridge plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include redox reactions and covalent modifications of target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Octadecanamine: A simpler analog without the dithiobis bridge.
N,N-Dimethyl-1-octadecanamine: Contains dimethyl groups instead of the dithiobis bridge.
Octadecylamine: A basic amine without additional functional groups.
Uniqueness
1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- is unique due to the presence of the dithiobis bridge, which imparts distinct chemical and biological properties
Properties
CAS No. |
649549-99-5 |
|---|---|
Molecular Formula |
C44H92N2S2 |
Molecular Weight |
713.3 g/mol |
IUPAC Name |
N-[2-methyl-2-[[2-methyl-1-(octadecylamino)propan-2-yl]disulfanyl]propyl]octadecan-1-amine |
InChI |
InChI=1S/C44H92N2S2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-45-41-43(3,4)47-48-44(5,6)42-46-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h45-46H,7-42H2,1-6H3 |
InChI Key |
XPRDKOZGEVEHDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCC(C)(C)SSC(C)(C)CNCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12069310.png)




![Hexanoic acid, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12069344.png)







